molecular formula C15H10ClNO2S B2568717 1,3-Benzothiazol-2-ylmethyl 3-chlorobenzoate CAS No. 391228-51-6

1,3-Benzothiazol-2-ylmethyl 3-chlorobenzoate

Cat. No. B2568717
CAS RN: 391228-51-6
M. Wt: 303.76
InChI Key: SLTMTRIXKJHLCR-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound; it’s aromatic and consists of a benzene ring fused to a thiazole ring . Chlorobenzoates are derivatives of benzoic acid, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom .


Chemical Reactions Analysis

The chemical reactions involving “1,3-Benzothiazol-2-ylmethyl 3-chlorobenzoate” would depend on the specific conditions and reagents present. Benzothiazoles are known to participate in a variety of chemical reactions, including condensation reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of “1,3-Benzothiazol-2-ylmethyl 3-chlorobenzoate”. For example, some benzothiazole derivatives have been studied for their antimicrobial activity .

Safety and Hazards

As with any chemical compound, handling “1,3-Benzothiazol-2-ylmethyl 3-chlorobenzoate” would require appropriate safety measures. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for information on hazards, safe handling, and appropriate disposal methods .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-11-5-3-4-10(8-11)15(18)19-9-14-17-12-6-1-2-7-13(12)20-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMTRIXKJHLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-2-ylmethyl 3-chlorobenzoate

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